molecular formula C16H19NO6S B2583974 (E)-1-((5-(2-carboxyvinyl)-2-methylphenyl)sulfonyl)piperidine-4-carboxylic acid CAS No. 327094-23-5

(E)-1-((5-(2-carboxyvinyl)-2-methylphenyl)sulfonyl)piperidine-4-carboxylic acid

Cat. No. B2583974
CAS RN: 327094-23-5
M. Wt: 353.39
InChI Key: RHAVMTZEXTUZCH-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-((5-(2-carboxyvinyl)-2-methylphenyl)sulfonyl)piperidine-4-carboxylic acid, also known as CP-465,022, is a small molecule inhibitor of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in the regulation of sleep-wake cycle, appetite, and energy homeostasis. CP-465,022 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Hydrogen Bonding and Crystal Structure Analysis

The study on hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including piperidine derivatives, emphasizes the importance of these interactions in determining the crystal structures of such compounds. This research provides insights into the comparative structural features and hydrogen-bonding patterns in these complexes, highlighting the role of piperidine derivatives in forming distinct crystal architectures (Smith, Wermuth, & Sagatys, 2011).

Anticancer Applications

Piperidine-4-carboxylic acid derivatives have been evaluated as promising anticancer agents. The synthesis of these compounds and their evaluation against cancer cell lines reveal their potential as therapeutic agents. This suggests that modifications of the piperidine ring can lead to the development of new anticancer compounds (Rehman et al., 2018).

Chemical Synthesis and Medicinal Chemistry

The synthesis and structural analysis of cis-4-(sulfomethyl)piperidine-2-carboxylic acid, along with its NMR assignment, provides foundational knowledge for the development of novel compounds with potential medicinal applications. Such research underpins the design and synthesis of new drugs by offering detailed insights into the molecular structure of piperidine derivatives (Hadri & Leclerc, 1993).

Tumor-Selective Cytotoxins

Research on novel piperidin-4-ones indicates their potent cytotoxicity and preferential lethality toward various neoplasms compared to normal cells. This highlights the potential of piperidine derivatives in cancer treatment, particularly in targeting tumor cells selectively (Das et al., 2011).

properties

IUPAC Name

1-[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-11-2-3-12(4-5-15(18)19)10-14(11)24(22,23)17-8-6-13(7-9-17)16(20)21/h2-5,10,13H,6-9H2,1H3,(H,18,19)(H,20,21)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAVMTZEXTUZCH-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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